molecular formula C21H28ClN3O3 B14154136 Acetophenone, 3'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime CAS No. 63990-87-4

Acetophenone, 3'-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime

Cat. No.: B14154136
CAS No.: 63990-87-4
M. Wt: 405.9 g/mol
InChI Key: OIKUIULSCUTJRI-JJECXDOKSA-N
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Description

Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime is a complex organic compound with the molecular formula C21-H27-N3-O3.Cl-H and a molecular weight of 405.97 . This compound is known for its unique structure, which includes a phenylpiperazine moiety and an oxime group, making it a subject of interest in various scientific research fields.

Preparation Methods

The synthesis of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves multiple steps. One common synthetic route includes the reaction of aryl triflates with a mixture of SnMe4, Pd(0), and CO in the presence of Et3N in DMF at 60°C . This method is known for its efficiency in producing high yields of the desired compound. Industrial production methods often involve similar reaction conditions but are scaled up to accommodate larger quantities.

Chemical Reactions Analysis

Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of various heterocyclic compounds . In biology, it has been studied for its potential antifungal and antibacterial properties . In medicine, it is being explored for its potential use in drug development due to its unique structure and biological activity. Industrial applications include its use in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with various receptors in the body, potentially leading to a range of biological effects. The oxime group may also play a role in its activity by interacting with enzymes and other proteins.

Comparison with Similar Compounds

Similar compounds to Acetophenone, 3’-((2-hydroxy-3-(4-phenylpiperazinyl))propoxy)-, hydrochloride, oxime include other acetophenone derivatives and phenylpiperazine compounds. These compounds share some structural similarities but differ in their specific functional groups and overall molecular structure. The unique combination of the phenylpiperazine moiety and the oxime group in this compound sets it apart from other similar compounds, providing it with distinct chemical and biological properties.

Properties

CAS No.

63990-87-4

Molecular Formula

C21H28ClN3O3

Molecular Weight

405.9 g/mol

IUPAC Name

1-[3-[(Z)-N-hydroxy-C-methylcarbonimidoyl]phenoxy]-3-(4-phenylpiperazin-1-ium-1-yl)propan-2-ol;chloride

InChI

InChI=1S/C21H27N3O3.ClH/c1-17(22-26)18-6-5-9-21(14-18)27-16-20(25)15-23-10-12-24(13-11-23)19-7-3-2-4-8-19;/h2-9,14,20,25-26H,10-13,15-16H2,1H3;1H/b22-17-;

InChI Key

OIKUIULSCUTJRI-JJECXDOKSA-N

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-]

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)OCC(C[NH+]2CCN(CC2)C3=CC=CC=C3)O.[Cl-]

Origin of Product

United States

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